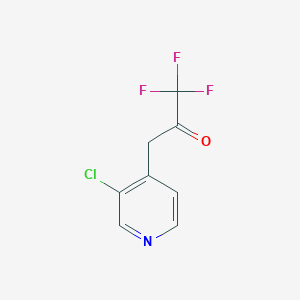
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 3-chloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-chloropyridine reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- 3-(3-Fluoropyridin-4-yl)-1,1,1-trifluoropropan-2-one
- 3-(3-Bromopyridin-4-yl)-1,1,1-trifluoropropan-2-one
Uniqueness
3-(3-Chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a chlorine atom and a trifluoromethyl ketone group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
3-(3-chloropyridin-4-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-4-13-2-1-5(6)3-7(14)8(10,11)12/h1-2,4H,3H2 |
Clave InChI |
OVXKZHUNTHSONH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


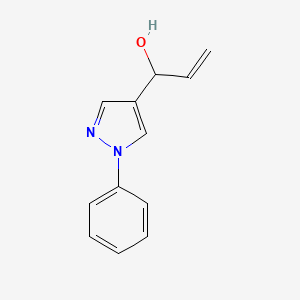
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
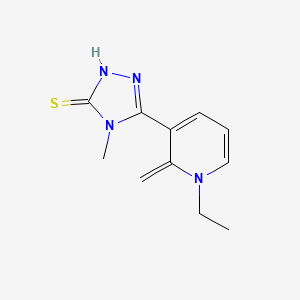
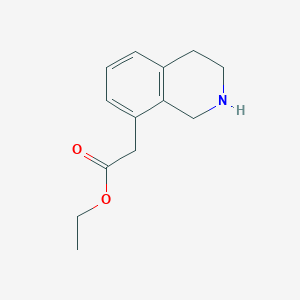
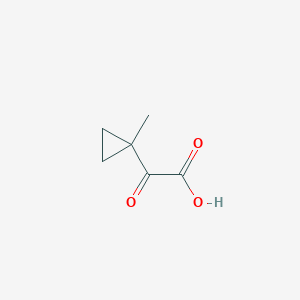
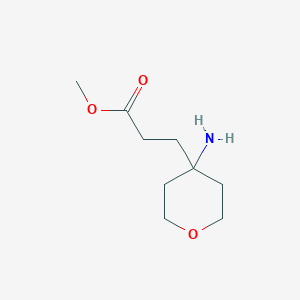
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)

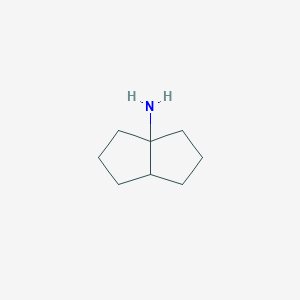


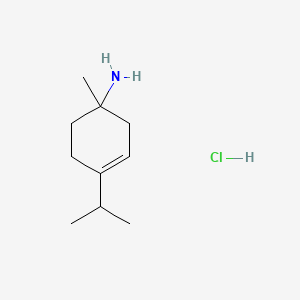
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
